3-(6-Bromopyridin-3-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-3-yl)cyclopentan-1-one is a chemical compound that features a brominated pyridine ring attached to a cyclopentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common method involves the bromination of 3-pyridylcyclopentanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination and cyclization reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of cyclopentanol or cyclopentylamine derivatives.
Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.
Scientific Research Applications
3-(6-Bromopyridin-3-yl)cyclopentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclopentanone ring.
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-(6-Bromopyridin-3-yl)cyclopentan-1-one is unique due to its combination of a brominated pyridine ring and a cyclopentanone structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-(6-bromopyridin-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-10-4-2-8(6-12-10)7-1-3-9(13)5-7/h2,4,6-7H,1,3,5H2 |
InChI Key |
YNUAEQKBMBIKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.